Benzofuro[4,3,2-efg]-2-benzazocin-6-ol, 1,2,3,4,6,7,7a,11c-octahydro-9-methoxy-2-methyl-, hydrobromide
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Overview
Description
Benzofuro[4,3,2-efg]-2-benzazocin-6-ol, 1,2,3,4,6,7,7a,11c-octahydro-9-methoxy-2-methyl-, hydrobromide is a complex organic compound with a unique structure that includes a benzofuran ring fused to a benzazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuro[4,3,2-efg]-2-benzazocin-6-ol involves multiple steps, starting with the formation of the benzofuran ring, followed by the construction of the benzazocin ring system. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[4,3,2-efg]-2-benzazocin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzofuro[4,3,2-efg]-2-benzazocin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzofuro[4,3,2-efg]-2-benzazocin-6-ol involves its interaction with specific molecular targets in the body. This may include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, known for its antimicrobial properties.
Benzazocin: A compound with a benzazocin ring system, studied for its potential analgesic effects.
Uniqueness
Benzofuro[4,3,2-efg]-2-benzazocin-6-ol is unique due to its fused ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H24BrNO3 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
7-hydroxy-3-methoxy-12-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,14-triene;hydrobromide |
InChI |
InChI=1S/C17H23NO3.BrH/c1-10-5-11-3-4-18(19)9-12-7-13(20-2)8-15-17(12)16(11)14(6-10)21-15;/h7-8,10-12,17,19H,3-6,9H2,1-2H3;1H |
InChI Key |
NGSRZJFPZPWUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCN(CC3C=C(C=C4C3C2=C(C1)O4)OC)O.Br |
Origin of Product |
United States |
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